3-Amino-4-(1H-pyrrol-1-yl)benzoic acid
CAS No.:
Cat. No.: VC15969302
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O2 |
|---|---|
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 3-amino-4-pyrrol-1-ylbenzoic acid |
| Standard InChI | InChI=1S/C11H10N2O2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h1-7H,12H2,(H,14,15) |
| Standard InChI Key | NJOUEJXRWNWAAC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C=C1)C2=C(C=C(C=C2)C(=O)O)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound consists of a benzoic acid group (-C₆H₄COOH) substituted at the 3-position with an amino group (-NH₂) and at the 4-position with a 1H-pyrrole ring. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, contributes to the molecule’s electron-rich character, while the carboxylic acid and amino groups enhance its polarity and reactivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| SMILES | C1=CN(C=C1)C2=C(C=C(C=C2)C(=O)O)N | |
| InChIKey | NJOUEJXRWNWAAC-UHFFFAOYSA-N |
Crystallographic and Conformational Analysis
While X-ray crystallography data for this specific compound remains unpublished, structural analogs such as 3-(1H-pyrrol-1-yl)benzoic acid (CAS 61471-45-2) exhibit planar geometries due to π-conjugation across the aromatic rings . Computational models suggest similar planarity for 3-amino-4-(1H-pyrrol-1-yl)benzoic acid, with intramolecular hydrogen bonding between the amino and carboxylic acid groups stabilizing the structure .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via multi-step routes involving:
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Nitration and Reduction: Nitration of benzoic acid derivatives followed by selective reduction to introduce the amino group.
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Pyrrole Ring Introduction: Electrophilic substitution reactions using pyrrole derivatives under acidic conditions.
For example, a reported pathway involves reacting 3-nitro-4-bromobenzoic acid with pyrrole in the presence of a palladium catalyst, followed by hydrogenation to reduce the nitro group to an amine .
Industrial Production Challenges
Industrial synthesis faces hurdles such as low yields (40–60%) due to competing side reactions and the need for expensive catalysts. Optimized conditions employing microwave-assisted synthesis or flow chemistry have been proposed to enhance efficiency .
Physicochemical Properties
Thermal Stability and Solubility
Data for the exact compound is limited, but analogs provide insights:
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3-(1H-Pyrrol-1-yl)benzoic acid (CAS 61471-45-2): Melting point = 180°C, boiling point = 376.6°C .
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4-(1H-Pyrrol-1-yl)benzoic acid (CAS 22106-33-8): Melting point = 286–289°C .
The amino group in 3-amino-4-(1H-pyrrol-1-yl)benzoic acid likely increases solubility in polar solvents compared to non-amino analogs. Predicted logP values (1.18 ± 0.1) suggest moderate lipophilicity .
Spectroscopic Characteristics
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IR Spectroscopy: Stretching bands at ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H), and ~1600 cm⁻¹ (aromatic C=C) .
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NMR: ¹H NMR (DMSO-d₆) expected peaks: δ 6.8–7.5 ppm (aromatic protons), δ 5.2 ppm (pyrrole protons), δ 3.1 ppm (NH₂) .
Applications in Materials Science
Coordination Polymers
The compound’s carboxylate and amino groups enable metal coordination, forming frameworks with applications in gas storage or catalysis. For example, lanthanide complexes of similar benzoic acid derivatives exhibit luminescent properties .
Organic Electronics
Pyrrole-containing aromatics are employed in organic semiconductors. The amino group’s electron-donating effect could modulate charge transport properties, making this compound a candidate for hole-transport layers in OLEDs .
Comparison with Structural Analogs
Table 2: Comparative Analysis of Pyrrole-Substituted Benzoic Acids
The amino substitution at the 3-position distinctively enhances solubility and potential bioactivity compared to non-amino analogs.
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